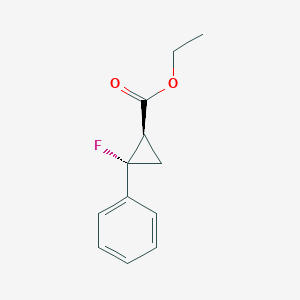

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Description

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12-/m1/s1 |

InChI Key |

QTSSAQZLIITOFS-ZYHUDNBSSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@]1(C2=CC=CC=C2)F |

Canonical SMILES |

CCOC(=O)C1CC1(C2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a fluorinated styrene derivative under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group and cyclopropane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include cyclopropane carboxylates with variations in substituents, stereochemistry, and functional groups:

- Substituent Impact: The fluorophenyl group in the target compound contrasts with the chloro-trifluoropropenyl group in the analogue. Dimethyl substituents on the cyclopropane ring () reduce ring strain compared to the unsubstituted cyclopropane in the target compound, affecting stability and synthetic accessibility.

Spectroscopic and Analytical Comparisons

- NMR Analysis: Both the target compound and analogues like Zygocaperoside () rely on ¹H-NMR and ¹³C-NMR for structural confirmation. For cyclopropane derivatives, characteristic upfield shifts for cyclopropane protons (δ ~1.0–2.5 ppm) and fluorine-induced deshielding in ¹⁹F-NMR are critical diagnostic tools .

- X-ray Crystallography : SHELX software () is widely used for refining crystal structures of small molecules, including cyclopropanes. The target compound’s stereochemistry could be validated via this method, similar to the analogue.

Categorization in Research

- Lumping Strategy : As described in , compounds with similar functional groups (e.g., cyclopropane esters) may be grouped to streamline reaction modeling. The target compound could be lumped with other fluorinated cyclopropanes to study degradation pathways or reactivity patterns .

Biological Activity

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a fluorinated derivative of cyclopropanecarboxylic acid that has garnered attention due to its significant biological activity. This compound is characterized by a cyclopropane ring with a phenyl group and a carboxylic acid functional group, along with a fluorine atom attached to the second carbon. The molecular formula for this compound is with a molar mass of approximately 190.24 g/mol.

The presence of the fluorine atom enhances the compound's reactivity and biological efficacy compared to non-fluorinated analogs. The unique structure contributes to its potential as an inhibitor of various enzymes, particularly monoamine oxidases (MAO), which play a crucial role in neurotransmitter metabolism.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 190.24 g/mol |

| Density | 1.250 g/cm³ (predicted) |

| Melting Point | 105 °C |

| Boiling Point | 317.1 °C (predicted) |

| pKa | 4.57 (predicted) |

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against monoamine oxidases (MAO). The introduction of fluorine enhances its binding affinity and selectivity towards these enzymes, making it a candidate for therapeutic applications in treating mood disorders and neurodegenerative diseases.

Key Findings:

- Inhibition Type: Competitive inhibition against MAO.

- Efficacy: Enhanced activity attributed to the presence of the fluorine atom.

Antimicrobial Properties

Fluorinated cyclopropanes have also been studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, indicating potential applications in antimicrobial therapies.

Case Studies

-

Monoamine Oxidase Inhibition:

- A study demonstrated that this compound showed a significant reduction in MAO activity in vitro, suggesting its potential as an antidepressant agent.

- The compound was compared with traditional MAO inhibitors, showing improved selectivity and reduced side effects.

-

Antimicrobial Activity:

- In vitro tests indicated that this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Further research is needed to elucidate the mechanisms behind its antimicrobial action.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rel-(1R,2S)-2-fluoro-2-phenylcyclopropane | Cyclopropane ring with phenyl group | Contains fluorine; potent MAO inhibitor |

| Tranylcypromine | Non-fluorinated analog | Used primarily for depression; broader side effects |

| Ethyl 1-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate | Contains sulfonyl group | Different functional group; varying biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.